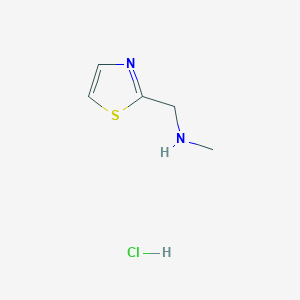

Methyl-thiazol-2-ylmethyl-amine hydrochloride

Description

Historical Context of Thiazole (B1198619) Derivatives in Chemical Synthesis and Research

The journey into the rich and varied chemistry of thiazoles, five-membered heterocyclic compounds containing sulfur and nitrogen atoms, began in the late 19th century. The pioneering work of chemists such as Hantzsch and Hofmann laid the groundwork for the synthesis of the thiazole ring, opening the door to a vast new area of chemical exploration. Early research focused on understanding the fundamental reactivity and properties of this novel heterocyclic system.

Throughout the 20th century, the importance of thiazole derivatives became increasingly apparent. A significant milestone was the discovery of the thiazole moiety in the structure of thiamine (B1217682) (Vitamin B1), a vital coenzyme in metabolism. This discovery spurred further interest in the biological significance of thiazole-containing compounds. Subsequently, the thiazole ring was identified as a core component of other natural products and, crucially, in the structure of penicillin, one of the most important antibiotics ever discovered. These findings firmly established thiazole derivatives as a critical class of compounds in medicinal chemistry and drug discovery. The development of new synthetic methodologies has continued to evolve, allowing for the creation of a diverse library of thiazole derivatives with a wide array of applications, from pharmaceuticals to dyes and agricultural chemicals.

Significance of Aminomethyl Thiazole Moieties as Scaffolds in Chemical Research

Within the broad family of thiazole derivatives, aminomethyl thiazoles have emerged as particularly significant scaffolds in chemical research. The presence of an aminomethyl group (-CH2NHR) attached to the thiazole ring introduces a key functional handle that can be readily modified, allowing for the synthesis of a wide range of derivatives. This structural feature is crucial for creating libraries of compounds for screening in drug discovery and materials science.

The aminomethyl group can act as a linker, connecting the thiazole core to other molecular fragments, thereby enabling the exploration of structure-activity relationships. This versatility has made aminomethyl thiazoles valuable building blocks in the synthesis of complex molecules with diverse biological activities. nih.gov Research has shown that this moiety is a key component in compounds targeting a variety of therapeutic areas, including cancer, inflammation, and infectious diseases. nih.govnih.gov The ability to readily derivatize the amino group allows chemists to fine-tune the physicochemical properties of the resulting molecules, such as solubility and bioavailability, which are critical for the development of effective therapeutic agents.

Positioning of Methyl-thiazol-2-ylmethyl-amine Hydrochloride within Modern Organic and Heterocyclic Chemistry Research

This compound holds a specific and important position within the landscape of modern organic and heterocyclic chemistry. It serves as a key intermediate and building block, rather than an end product with direct therapeutic applications. chemimpex.com Its value lies in its utility for the synthesis of more complex and often biologically active molecules. chemimpex.com

This compound is particularly noted for its role in pharmaceutical and agricultural research. In the pharmaceutical sector, it is utilized in the synthesis of novel therapeutic agents. chemimpex.com Its structural framework is considered a valuable starting point for the development of compounds targeting a range of biological targets. chemimpex.com In agricultural chemistry, this compound is employed in the development of new pesticides and herbicides. chemimpex.com

Furthermore, this compound finds applications in broader chemical research. It is used in biochemical studies, including enzyme inhibition and receptor binding assays, to help elucidate biological pathways. chemimpex.com In the field of material science, it is being investigated for the development of new polymers with enhanced properties. chemimpex.com The hydrochloride salt form offers advantages in terms of stability and ease of handling in a laboratory setting. chemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C5H8N2S·HCl |

| Molecular Weight | 164.65 g/mol |

| Appearance | Light yellow solid |

| CAS Number | 1187928-19-3 |

Properties

IUPAC Name |

N-methyl-1-(1,3-thiazol-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.ClH/c1-6-4-5-7-2-3-8-5;/h2-3,6H,4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGDRTVCTNLRKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=CS1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187928-19-3 | |

| Record name | 2-Thiazolemethanamine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical Reactivity and Mechanistic Investigations of Methyl Thiazol 2 Ylmethyl Amine Hydrochloride

Reactivity Profiles of the Thiazole (B1198619) Ring

The thiazole ring is an aromatic heterocycle characterized by the presence of a sulfur and a nitrogen atom. bepls.com This structure results in a π-electron system with specific electronic properties that govern its reactivity. nih.gov The aromaticity is due to the delocalization of a lone pair of electrons from the sulfur atom, creating a 6π-electron system. nih.gov The calculated π-electron density indicates that the C5 position is the primary site for electrophilic attack, while the C2 position is most susceptible to nucleophilic attack. nih.govchemicalbook.com

Electrophilic aromatic substitution on the thiazole ring predominantly occurs at the C5 position, which is the most electron-rich carbon atom. nih.govwikipedia.orgpharmaguideline.com The presence of activating groups, such as electron-donating substituents at the C2 position, can further facilitate electrophilic attack at C5 even under mild conditions. pharmaguideline.com If the C5 position is already substituted, electrophilic attack at other positions becomes significantly more difficult. pharmaguideline.com

A common example of this reactivity is bromination, which proceeds at the C5 position when the ring is activated. wikipedia.org Other electrophilic reactions include mercuration, which also shows a preference for the C5 position over C4 and C2. pharmaguideline.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Thiazole

| Position | Relative Reactivity | Rationale |

|---|---|---|

| C5 | Highest | Primary site due to highest π-electron density. nih.govchemicalbook.com |

| C4 | Intermediate | Secondary site for electrophilic substitution. nih.govchemicalbook.com |

| C2 | Lowest | Electron-deficient nature makes it unfavorable for electrophilic attack. chemicalbook.compharmaguideline.com |

The C2 position of the thiazole ring is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms, making it the preferred site for nucleophilic attack. nih.govchemicalbook.compharmaguideline.com These reactions often require a strong nucleophile or activation of the ring system. pharmaguideline.com For instance, the acidity of the proton at C2 is a notable feature of the thiazole ring, making it susceptible to deprotonation. nih.govnih.gov This deprotonation generates a thiazolyl anion that can react with various electrophiles. acs.org

Nucleophilic aromatic substitution (SNAr) can occur at the C2, C4, or C5 positions if a suitable leaving group, such as a halogen, is present. The nucleophile displaces the leaving group to form the substituted product. pharmaguideline.com

Reactions Involving the Aminomethyl Group

The aminomethyl group (-CH₂-NH-CH₃) attached to the C2 position of the thiazole ring is a key site of reactivity. As a secondary amine, it exhibits characteristic nucleophilic properties. The hydrochloride form implies that the amine is protonated, and in most reactions, a base is required to liberate the free amine, which is the active nucleophilic species.

The lone pair of electrons on the nitrogen atom of the free amine allows it to act as a nucleophile in a variety of standard amine reactions.

Acylation: Primary and secondary amines readily react with acylating agents like acid chlorides or anhydrides to form amides. rsc.orgresearchgate.net In the case of Methyl-thiazol-2-ylmethyl-amine, reaction with an acyl chloride (R-COCl) in the presence of a base would yield the corresponding N-acyl derivative. This type of reaction is a common method for synthesizing N-acylated 2-aminobenzothiazoles. rsc.org

Alkylation: Direct alkylation of secondary amines with alkyl halides can lead to the formation of tertiary amines. msu.edu However, these reactions can sometimes result in over-alkylation, yielding a quaternary ammonium (B1175870) salt, as the product tertiary amine can also be nucleophilic. msu.edu

Schiff Base Formation: While secondary amines cannot form stable Schiff bases (imines) in the same way as primary amines, the broader category of 2-aminothiazoles readily undergoes condensation reactions with aldehydes and ketones. nih.gov Specifically, 2-aminothiazole (B372263) and its derivatives react with aromatic aldehydes to form Schiff bases, which are compounds containing a C=N double bond. nih.govniscpr.res.innih.gov The reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. niscpr.res.in

Table 2: Examples of Schiff Base Formation with Thiazole-Containing Amines

| Amine Reactant | Carbonyl Reactant | Product Type | Reference |

|---|---|---|---|

| Naphtha[1,2-d]thiazol-2-amine | Substituted Aromatic Aldehydes | 2-Benzylideneaminonaphthothiazoles | nih.gov |

| 2-Amino-4-phenyl thiazole | 3-Aldehydosalicylic acid | Thiazole Schiff Base Ligand | ijper.org |

The nucleophilicity of the aminomethyl group is fundamental to its role in constructing larger molecules through the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. rsc.orgnih.gov

For C-N bond formation , the amine can participate in cross-coupling reactions. Kinetic studies on related 2-amino-4-arylthiazoles have been used to quantify their nucleophilic character, confirming their suitability for coupling with electrophilic partners. cu.edu.eg The reaction of the amine with an electrophile, such as an acyl chloride or an alkyl halide as mentioned above, are primary examples of C-N bond formation. rsc.orgmsu.edu

The role of the amine in C-C bond formation is less direct but can be achieved through multi-step sequences. For example, the amine could participate in a Mannich-type reaction, where it reacts with a non-enolizable aldehyde and a compound containing an acidic proton to form a new C-C bond. While direct examples involving Methyl-thiazol-2-ylmethyl-amine are not prevalent in the reviewed literature, the inherent nucleophilicity of the amine makes its participation in such bond-forming reactions theoretically plausible.

Stability and Degradation Pathways under Controlled Conditions

The stability of Methyl-thiazol-2-ylmethyl-amine hydrochloride is a critical parameter. Degradation can occur through pathways involving either the thiazole ring or the aminomethyl side chain.

The stability of the thiazole ring is generally robust; however, it is susceptible to cleavage under certain conditions. Studies on related thiazole-2-yl derivatives have shown that the thiazole ring can undergo unprecedented cleavage under acidic conditions. researchgate.net This suggests that in strongly acidic environments, beyond the simple formation of the hydrochloride salt, the integrity of the heterocyclic ring itself may be compromised.

Thiamine (B1217682) (Vitamin B1), a prominent molecule containing a substituted thiazole ring, is known to be unstable under conditions of heat and alkaline pH. nih.gov While this compound is an acidic salt, this highlights the general sensitivity of the thiazole moiety to pH extremes.

The aminomethyl group is subject to degradation pathways common to amines, such as oxidative degradation. The stability of aqueous amine solutions is a well-studied area, particularly in industrial contexts, where degradation can be initiated by oxygen in the presence of heat. unit.no Such processes can lead to a variety of degradation products through complex radical mechanisms.

Hydrolytic Stability

In acidic or basic solutions, the potential for hydrolysis increases. Under acidic conditions, protonation of the thiazole nitrogen could activate the ring towards nucleophilic attack by water. Conversely, in basic media, deprotonation of the amine could facilitate other degradation pathways. Without specific experimental data, the hydrolytic stability remains an area requiring further investigation.

Table 1: Postulated Hydrolytic Stability of this compound under Different pH Conditions

| pH Condition | Expected Relative Stability | Potential Influencing Factors |

|---|---|---|

| Acidic (pH < 4) | Lower | Protonation of the thiazole ring and amine. |

| Neutral (pH ~7) | Higher | General stability of the thiazole and secondary amine moieties. |

Acid-Catalyzed Cleavage Mechanisms

Under acidic conditions, this compound is susceptible to cleavage reactions. The presence of a thiazole ring and an adjacent methylene-amine linkage presents several potential sites for acid-catalyzed bond scission. One plausible mechanism involves the protonation of the thiazole ring nitrogen, which would increase the electrophilicity of the C2 carbon. This could facilitate a nucleophilic attack, potentially leading to ring-opening.

Another possible pathway involves the cleavage of the C-N bond between the thiazole-methyl group and the secondary amine. This type of cleavage is a known reaction for certain N-benzyl and related compounds, often proceeding through a carbocation intermediate stabilized by the adjacent ring system. The specific mechanism and the products formed would be highly dependent on the reaction conditions, including the nature of the acid and the solvent used.

Investigation of Thermal and Photolytic Decomposition

Thermal Decomposition: The thermal stability of this compound is an important characteristic. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are common techniques to evaluate the thermal decomposition profile of such compounds. For many amine hydrochloride salts, thermal decomposition often begins with the loss of hydrogen chloride gas, followed by the degradation of the organic moiety at higher temperatures.

The decomposition of the thiazole ring itself typically requires significant thermal energy. Potential thermal degradation products could include smaller volatile molecules resulting from the fragmentation of the thiazole ring and the aliphatic side chain. The presence of the methyl group and the amine functionality could lead to the formation of various nitrogen and sulfur-containing compounds. Studies on the thermal decomposition of related heterocyclic compounds have shown that the decomposition pathways can be complex, often involving radical mechanisms and resulting in a mixture of products. mdpi.com

Photolytic Decomposition: Exposure to light, particularly in the ultraviolet range, can induce photochemical reactions in molecules containing aromatic heterocycles like thiazole. The photolytic degradation of thiazole-containing compounds can proceed through various mechanisms, including photo-oxygenation reactions. nih.gov In the presence of oxygen, excited-state thiazole derivatives can react to form unstable intermediates like endoperoxides, which then rearrange to form degradation products. nih.gov

The specific photolytic decomposition pathway of this compound would depend on factors such as the wavelength of light, the presence of photosensitizers, and the solvent. Potential degradation products could arise from the cleavage of the thiazole ring or modifications to the side chain. The quantum yield of photodegradation would quantify the efficiency of this process.

Table 2: Potential Decomposition Products of this compound

| Decomposition Method | Potential Products |

|---|---|

| Thermal | Hydrogen chloride, various nitrogen and sulfur-containing organic fragments. |

Reaction Kinetics and Mechanistic Postulations

Detailed kinetic studies on the reactions of this compound are not extensively reported. However, the reactivity can be postulated based on its structural features. The secondary amine is a nucleophilic center and can participate in reactions such as alkylation, acylation, and condensation. The thiazole ring can undergo electrophilic substitution, although the presence of the electron-withdrawing nitrogen and sulfur atoms generally makes it less reactive than benzene.

The hydrochloride salt form means that in solution, the amine is likely to be protonated, which would significantly reduce its nucleophilicity. Therefore, reactions involving the amine as a nucleophile would likely require basic conditions to deprotonate it first.

Mechanistic postulations for its reactions would follow established principles of organic chemistry. For instance, in an acid-catalyzed cleavage, the mechanism would likely involve protonation steps to generate more reactive intermediates. In nucleophilic substitution reactions at the amine, the mechanism would be dependent on the nature of the electrophile and the reaction conditions, potentially following SN1 or SN2 pathways.

Derivatives and Analogues: Synthesis and Their Research Applications

Structural Modifications and Derivatization Strategies

Direct functionalization of the methyl group on the thiazole (B1198619) ring can be challenging due to its relatively low reactivity. Therefore, synthetic strategies often involve the use of precursors where the methyl group is replaced by a more versatile functional group. A common approach is to start with an acetyl-substituted thiazole, such as 5-acetyl-4-methyl-2-(methylamino)thiazole. mdpi.com The acetyl group's α-carbon is readily halogenated, typically with bromine in an acidic medium, to produce a reactive α-bromoketone intermediate like 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one. mdpi.commdpi.com This intermediate serves as a powerful electrophile, enabling the introduction of a wide array of nucleophiles and facilitating the construction of more complex molecules. mdpi.com This method highlights an indirect but effective strategy for modifying the position that would be occupied by a methyl group.

The primary amine of the aminomethyl group is a prime site for derivatization due to its nucleophilic nature. A variety of chemical transformations can be applied to introduce new functionalities, thereby altering the molecule's polarity, size, and hydrogen-bonding capabilities.

Common derivatization strategies include:

N-Acylation: The amine can react with acyl chlorides or acid anhydrides to form amide derivatives. This is a widely used method to introduce a range of substituents. For instance, the reaction of 2-aminothiazoles with various acyl chlorides in a suitable solvent like dichloromethane (B109758) is a standard procedure for creating amide libraries. acs.org

N-Alkylation: Introducing alkyl groups to the amine can be achieved through reactions with alkyl halides. This modification can impact the basicity and steric profile of the amine.

Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates yields urea (B33335) or thiourea (B124793) derivatives, respectively. These functional groups are known to participate in hydrogen bonding and are prevalent in many biologically active molecules. The Hantzsch reaction, a classic method for thiazole synthesis, often involves the condensation of α-haloketones with substituted thioamides or thioureas to generate diverse 2-aminothiazole (B372263) derivatives. derpharmachemica.com

Reductive Amination: The amine can react with aldehydes or ketones to form an intermediate imine (Schiff base), which is then reduced to yield a secondary or tertiary amine.

These modifications are crucial for exploring the structure-activity relationships of thiazole-containing compounds. nih.gov

Table 1: Derivatization Strategies for the Aminomethyl Group

| Modification Type | Reagent Class | Resulting Functional Group | Significance in Research |

|---|---|---|---|

| N-Acylation | Acyl Halides, Acid Anhydrides | Amide | Introduces diverse substituents, modulates polarity and hydrogen bonding. acs.org |

| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Alters basicity, steric hindrance, and lipophilicity. acs.org |

| Thiourea Formation | Isothiocyanates | Thiourea | Creates potent hydrogen-bond donors/acceptors, common in bioactive molecules. derpharmachemica.com |

| Schiff Base Formation | Aldehydes, Ketones | Imine (Schiff Base) | Serves as an intermediate for N-alkylation (via reduction) or as a final product with distinct biological properties. |

The position of the methyl group on the thiazole ring significantly influences the molecule's electronic properties and spatial arrangement, which can lead to different biological activities. The synthesis of specific isomers depends on the choice of starting materials.

4-Methyl-thiazole Derivatives: The synthesis of 2-amino-4-methylthiazole (B167648) is commonly achieved via the Hantzsch thiazole synthesis, which involves the reaction of thiourea with chloroacetone (B47974). bohrium.comtandfonline.com The chloroacetone provides the three-carbon backbone that dictates the formation of the 4-methyl substituted ring.

Table 2: Comparison of 4-Methyl and 5-Methyl Thiazole Isomer Synthesis

| Isomer | Common Precursor (in Hantzsch Synthesis) | Significance |

|---|---|---|

| 4-Methyl-thiazole | Chloroacetone | A widely used building block in the synthesis of antimicrobial and other biologically active agents. bohrium.comtandfonline.combohrium.com |

| 5-Methyl-thiazole | Derivatives of 3-oxopentanoate | Explored for creating compounds with anti-inflammatory and antibacterial properties; the isomeric position alters biological interactions. mdpi.comnih.gov |

Design and Synthesis of Thiazole-Fused Heterocyclic Systems

Fusing the thiazole ring with other heterocyclic systems is a powerful strategy to create rigid, polycyclic structures with novel and often enhanced pharmacological properties. This approach, known as molecular hybridization, can lead to compounds with improved target affinity and a broader spectrum of activity. tandfonline.com

Hybrid molecules incorporating both thiazole and 1,3,4-oxadiazole (B1194373) rings have garnered significant interest. tandfonline.com The 1,3,4-oxadiazole ring is a known bioisostere of ester and amide groups and can enhance interactions with biological targets. niscpr.res.in A common synthetic pathway to these hybrids begins with a thiazole derivative containing a carboxylic acid or ester group.

A typical synthetic sequence involves:

Hydrazide Formation: The starting thiazole ester is reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding carbohydrazide (B1668358).

Schiff Base Intermediate: The carbohydrazide is then condensed with an aromatic aldehyde to form an N'-arylidenecarbohydrazide (a Schiff base).

Oxidative Cyclization: The final step is the oxidative cyclization of the Schiff base intermediate to form the 1,3,4-oxadiazole ring. This is often achieved using mild and eco-friendly oxidants like (diacetoxyiodo)benzene (B116549) (DIB). niscpr.res.in

This methodology allows for the creation of a library of thiazole-oxadiazole hybrids by varying the aldehyde used in the condensation step. niscpr.res.innih.govresearchgate.net

The thiazole nucleus can be integrated into larger, fused polycyclic systems, such as imidazo[2,1-b]thiazoles and thiazolo[3,2-a]pyrimidines. These fused systems have a rigid, planar structure that is often beneficial for binding to biological targets.

Imidazo[2,1-b]thiazoles: These are commonly synthesized by reacting a 2-aminothiazole derivative with an α-haloketone. The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminothiazole, followed by an intramolecular cyclization to form the fused imidazole (B134444) ring. mdpi.comnih.gov This scaffold is present in compounds with a wide range of reported biological activities, including antiviral and antimycobacterial properties. nih.gov The Groebke–Blackburn–Bienaymé multicomponent reaction offers another efficient, one-pot method for synthesizing these structures. mdpi.com

Thiazolo[3,2-a]pyrimidines: This fused system is typically prepared by reacting a dihydropyrimidin-2(1H)-thione derivative with an α-halo ester, such as ethyl bromoacetate. ijnc.ir The reaction involves condensation and subsequent cyclization to yield the thiazolo[3,2-a]pyrimidine core. ijnc.irnih.gov These compounds have been investigated for their potential anticancer and antioxidant activities. nih.govnih.gov

The synthesis of these fused systems demonstrates the versatility of the thiazole ring as a foundational element for building complex heterocyclic architectures with significant potential in drug discovery.

Application as Ligands in Research Catalysis

The thiazole moiety is a crucial component in the design of ligands for transition-metal catalysts. fabad.org.tr The presence of both sulfur and nitrogen atoms provides effective coordination sites for metal ions, influencing the catalytic activity and selectivity of the resulting complexes. nih.gov The development of chiral thiazole-based ligands, in particular, has opened new avenues in asymmetric catalysis, where the control of stereochemistry is paramount.

The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, and thiazole derivatives have emerged as a promising class of scaffolds. Researchers have shown significant interest in sulfur-containing chiral ligands due to their strong coordination ability with various transition metals. nih.gov The synthesis often begins with readily available chiral precursors, such as natural amino acids, to introduce stereogenic centers. An efficient approach involves the solid-phase synthesis of chiral polyaminothiazoles, which allows for the creation of diverse molecular libraries. nih.gov This method typically involves reacting resin-bound chiral polyamines with isothiocyanates to form polythioureas, followed by cyclization with α-haloketones in a process known as the Hantzsch thiazole synthesis. nih.gov

Another strategy focuses on creating axially chiral frameworks, where the chirality arises from restricted rotation around a C-C or C-N bond. While challenging due to the lower rotational barriers of five-membered rings, enantioselective synthesis of thiazole-containing biaryls has been achieved. rsc.org These atropisomeric ligands have found applications in various metal-catalyzed reactions. rsc.org The design of these ligands is critical, as their steric and electronic properties dictate the chiral environment around the metal center, which is essential for inducing enantioselectivity in catalytic transformations. mdpi.com

Chiral thiazole-based ligands and catalysts have been successfully employed in a variety of asymmetric synthesis reactions, demonstrating their efficacy in producing enantiomerically enriched products. researchgate.netnih.gov A notable application is in asymmetric annulation reactions, where complex chiral molecules are constructed in a single step. For instance, dipeptide-based chiral tertiary amine catalysts incorporating a thiazole structure have been used for the asymmetric conjugate addition of 5H-thiazol-4-ones to various electron-deficient alkenes. nih.gov These reactions yield valuable chiral 1,4-sulfur bridged piperidinones and other heterocyclic compounds with multiple stereocenters, often with excellent enantioselectivity (up to >99% ee) and diastereoselectivity. researchgate.netnih.gov

The synthesis of chiral thiazole fragments is also integral to the total synthesis of complex natural products. mdpi.com For example, a chiral dihydroxylated thiazole was synthesized as a key intermediate for the marine natural products Lyngbyabellin O and P. mdpi.com The synthesis involved an oxidative dehydrogenation of a thiazoline (B8809763) precursor, followed by a Sharpless asymmetric dihydroxylation to install the chiral centers with high enantiomeric excess (95% ee). mdpi.com These examples underscore the importance of thiazole derivatives in providing access to optically pure building blocks for complex molecule synthesis.

Table 1: Performance of Chiral Thiazole-Based Catalysts in Asymmetric Reactions

| Reaction Type | Catalyst/Ligand | Substrates | Product | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Ref |

|---|---|---|---|---|---|---|---|

| Asymmetric [3 + 3] Annulation | Chiral Squaramide | 5H-thiazol-4-ones and N-itaconimides | Chiral 2'-thioxo-5,6-dihydrospiro[pyrano[2,3-c]pyrazole-4,5'-thiazolidin]-4'-ones | Moderate to Good | Not Specified | Not Specified | researchgate.net |

| Asymmetric Conjugate Addition | Dipeptide-Based Chiral Tertiary Amine | 5H-thiazol-4-ones and Maleimides | N,S-containing heterocyclic compounds | High | >99 | >20:1 | researchgate.net |

| Asymmetric [4 + 2] Annulation | Dipeptide-Based Brønsted Base | 5H-thiazol-4-one and trans-4-oxo-4-phenylbutenone | Chiral 1,4-sulfur bridged piperidinone | 91 | 97 | >20:1 | nih.gov |

Exploration in Materials Science Research

The unique electronic and structural properties of the thiazole ring have made its derivatives attractive candidates for the development of advanced materials. ingentaconnect.com Research has focused on incorporating this heterocycle into polymers and coatings to create materials with tailored functionalities, such as semiconductivity, enhanced durability, and improved resistance to environmental degradation. researchgate.netekb.eg

Thiazole-containing polymers represent a class of materials with significant potential in organic electronics. ingentaconnect.com Fused thiazole systems, such as thiazolo[5,4-d]thiazoles (TzTz), create rigid, planar backbones with extended π-conjugation, which is conducive to charge transport. researchgate.net Copolymers incorporating TzTz units have been synthesized and investigated for their application in polymer solar cells and field-effect transistors. researchgate.net These materials often exhibit deep HOMO energy levels and low band gaps, properties that are desirable for semiconducting applications. researchgate.net

The synthesis of these specialty polymers can be achieved through various polymerization techniques, including Suzuki and Stille cross-coupling reactions, as well as more atom-efficient methods like oxidative direct arylation polymerization. researchgate.netresearchgate.net Research has demonstrated that the properties of these polymers can be fine-tuned by altering the co-monomers, allowing for control over their optical and electrochemical characteristics. researchgate.net The development of soluble, air-stable thiazole-based semiconducting polymers is a key step toward low-cost, printable electronics. researchgate.net

Table 2: Properties of Thiazolo[5,4-d]thiazole-Based Polymers

| Polymer Type | Synthesis Method | Key Properties | Potential Application | Ref |

|---|---|---|---|---|

| Donor-Acceptor Copolymer | Suzuki Polymerization | Deep HOMO/LUMO levels, semiconductivity | Organic Solar Cells (OSCs) | researchgate.net |

| Alternating Copolymer (p-PhTT) | Condensation Polymerization | Low band gap energy, semiconductivity | LEDs, Solar Cells | researchgate.net |

Thiazole derivatives have been investigated as performance-enhancing additives for various polymer coatings, such as polyurethanes and epoxies. ekb.egresearchgate.netresearchgate.net Their incorporation has been shown to improve a range of properties, including mechanical strength, flame retardancy, and resistance to corrosion and microbial growth. ekb.egekb.eg

In polyurethane coatings, the physical addition of certain thiazole derivatives has led to improved mechanical properties and increased flame retardancy, as measured by the limiting oxygen index (LOI). ekb.egresearchgate.net The presence of the thiazole ring, with its sulfur and nitrogen atoms, is believed to contribute to these enhancements. ekb.eg Similarly, thiazole compounds have been effective as corrosion inhibitors for metals like aluminum alloys and mild steel. researchgate.netemerald.com They can form a protective organic layer on the metal surface, slowing down both anodic and cathodic corrosion processes. researchgate.net

Recent research has also explored the use of poly(2-aminothiazole) to modify nanomaterials like MXene for inclusion in epoxy coatings. researchgate.net These composite coatings exhibit significantly enhanced anti-corrosion and wear resistance, demonstrating the potential of thiazole-based polymers to create highly durable and protective surface finishes. researchgate.net

Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Precursor in Drug Discovery Research (Focus on Synthetic Pathways)

In the realm of pharmaceutical research, the thiazole (B1198619) nucleus is a key component in the design of novel therapeutic agents. chemimpex.commdpi.com Methyl-thiazol-2-ylmethyl-amine hydrochloride functions as a valuable building block for creating these new molecular entities, particularly due to the established biological significance of the thiazole scaffold. chemimpex.comnanobioletters.com

The thiazole ring is a prominent feature in a wide array of biologically active compounds, and its derivatives are of great interest in drug development. nanobioletters.comderpharmachemica.com Synthetic pathways to novel pharmacophores often utilize functionalized thiazoles like this compound as starting points. The primary amine of the parent compound (or the secondary amine in the N-methylated form) serves as a nucleophilic handle for a variety of chemical transformations.

One of the most fundamental and widely used methods for constructing the thiazole ring itself is the Hantzsch reaction, which involves the condensation of α-haloketones with thioamides. derpharmachemica.com However, when using a pre-formed functionalized thiazole such as this compound, the synthetic focus shifts to modifying the amine group. For example, the amine can be acylated by reacting it with acid chlorides or activated carboxylic acids to form amides. This is a common strategy to link the thiazole moiety to other chemical fragments, as seen in the synthesis of various research compounds. nih.gov

Another synthetic approach involves the reaction of the amine with aldehydes or ketones to form Schiff bases, which can be subsequently reduced to create more complex amine derivatives. mdpi.com These reactions are fundamental in building libraries of thiazole-containing compounds for screening purposes. The synthesis of novel 2-amino thiazole derivatives often involves multi-step reactions where the amine group is a key point for molecular elaboration. derpharmachemica.comnih.gov

Table 1: Common Synthetic Reactions Utilizing the Amine Group of Thiazole Intermediates

| Reaction Type | Reagents | Resulting Functional Group | Application in Pharmacophore Synthesis |

| Acylation | Acid Chlorides, Carboxylic Acids | Amide | Linking the thiazole core to other bioactive fragments. nih.gov |

| Schiff Base Formation | Aldehydes, Ketones | Imine (Schiff Base) | Intermediate for creating diverse substituted amines. mdpi.com |

| N-Alkylation | Alkyl Halides | Substituted Amine | Modification of properties and introduction of new side chains. nih.gov |

| Condensation | Various electrophiles | Varied | Building complex heterocyclic systems fused to or substituted on the thiazole ring. nih.gov |

These synthetic strategies allow researchers to systematically modify the structure of the molecule to explore structure-activity relationships (SAR), a critical process in optimizing lead compounds in drug discovery. nih.gov

The thiazole moiety is being actively investigated for its potential in developing treatments for neurological disorders. chemimpex.comnih.gov Compounds containing this structure are explored for their ability to interact with targets in the central nervous system (CNS). mdpi.com this compound serves as a key building block in the synthesis of compounds for research in this area, partly due to its potential to be incorporated into molecules that can cross the blood-brain barrier. chemimpex.com

Research has demonstrated that 2-aminothiazole (B372263) derivatives can act as potent agents in models of neurodegenerative conditions, such as prion diseases. nih.gov In these studies, the 2-aminothiazole core is systematically functionalized to optimize potency and pharmacokinetic properties, including brain concentration. nih.gov The synthesis of these research compounds often involves coupling the aminothiazole core with various aromatic and heterocyclic fragments. For example, the compound (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine was identified as a lead compound that achieved high concentrations in the brains of mice after oral administration. nih.gov

Furthermore, thiazole and thiazolidine-based compounds are considered multi-target therapeutic candidates for Alzheimer's disease research. nih.gov They are used to synthesize molecules that target various pathological factors, including cholinesterase activity and amyloid-beta aggregation. nih.govresearchgate.net The amine group on a precursor like this compound provides a convenient attachment point for the synthesis of these complex, multi-functional molecules. mdpi.com

Intermediate in Agrochemical Research Formulations

In addition to its role in pharmaceuticals, this compound is an important intermediate in the formulation of research agrochemicals. chemimpex.com The thiazole ring is a component of various commercial pesticides and is explored for its ability to enhance the efficacy of these products. chemimpex.comresearchgate.net

The development of new pesticidal agents often involves the creation of novel molecular structures that can effectively combat agricultural pests. Thiazole-containing compounds have shown significant promise in this field. nih.govmdpi.com this compound can be used as a starting material to build more complex insecticidal molecules.

For instance, research into new insecticides has led to the synthesis of N-pyridylpyrazole derivatives that incorporate a thiazole moiety. researchgate.netmdpi.com The general synthetic strategy involves preparing a thiazole-4-carboxylic acid, converting it to an acyl chloride, and then reacting it with various amines to produce a library of amide compounds. mdpi.com While this example builds the amine onto the thiazole, a reverse approach can also be envisioned where a precursor like this compound is used, and its amine group is reacted with a different carboxylic acid fragment to create the final pesticide candidate. The goal is to hybridize different pharmacophores to discover new molecules with potent insecticidal activity. researchgate.net

Table 2: Examples of Thiazole-Containing Scaffolds in Insecticide Research

| Compound Class | Target Pests (Example) | Synthetic Approach Highlight |

| N-pyridylpyrazole Thiazole Derivatives | Plutella xylostella, Spodoptera exigua | Amide coupling between a thiazole carboxylic acid and an amine. researchgate.netmdpi.com |

| β-naphthol Benzothiazole Derivatives | General Pesticidal Screening | Three-component Betti reaction involving a 2-aminobenzothiazole, naphthalen-2-ol, and a heteroaryl aldehyde. nih.gov |

| 1,2,4-triazole Amidine Hybrids | Aphis gossypii | Molecular hybridization of neonicotinoid and amidine fragments. researchgate.net |

These synthetic efforts demonstrate the modular approach used in agrochemical research, where building blocks like functionalized thiazoles are essential for creating diverse candidate molecules for biological screening. mdpi.com

The utility of this compound extends to the development of research herbicides. chemimpex.com It is used in formulations to enhance the efficacy of herbicides by potentially improving their absorption and retention in plant systems. chemimpex.com While specific synthetic pathways starting directly from this compound are not extensively detailed in publicly available research, the inclusion of nitrogen-containing heterocycles is a common strategy in herbicide design. For example, synthetic auxinic herbicides, a major class of commercial products, are often based on heterocyclic scaffolds like picolinic acid. mdpi.com The incorporation of a thiazole-amine moiety could be explored as a way to modify the properties and biological activity of known herbicidal scaffolds.

Synthesis of Diagnostic Agent Precursors for Research

The application of thiazole-containing compounds is also emerging in the field of diagnostic tools. chemimpex.com A related compound, Methyl-(2-methyl-thiazol-4-ylmethyl)amine, is noted for its use in creating diagnostic agents, which can improve the accuracy of medical imaging techniques and aid in the early detection of diseases. chemimpex.com The thiazole structure can be incorporated into larger molecules designed to bind to specific biological targets, such as enzymes or receptors, which can then be visualized. The synthesis of these agents would involve using the thiazole amine as a scaffold to attach signaling or binding moieties, demonstrating the versatility of this chemical building block beyond therapeutic and agrochemical applications.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their unique chemical environments. For Methyl-thiazol-2-ylmethyl-amine hydrochloride, the spectrum is expected to show distinct signals corresponding to the protons on the thiazole (B1198619) ring, the methylene (B1212753) bridge, the N-methyl group, and the ammonium (B1175870) group. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the electronic environment surrounding the proton. The integration of these signals corresponds to the relative number of protons of each type, and the splitting pattern (multiplicity) reveals information about adjacent protons.

The expected ¹H NMR spectral data, based on the analysis of similar thiazole structures, are summarized below. rsc.orgarabjchem.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-5 (Thiazole) | 7.8 - 8.0 | Doublet (d) | 1H |

| H-4 (Thiazole) | 7.6 - 7.8 | Doublet (d) | 1H |

| -CH₂- (Methylene) | 4.5 - 4.8 | Singlet (s) | 2H |

| -NH₂⁺- (Ammonium) | Broad, variable | Broad Singlet (br s) | 2H |

| -CH₃ (Methyl) | 2.8 - 3.1 | Singlet (s) | 3H |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each chemically non-equivalent carbon atom produces a distinct signal. The chemical shift values are indicative of the carbon's hybridization and its bonding environment. For this compound, five distinct signals are anticipated, corresponding to the three carbons of the thiazole ring and the two carbons of the N-methyl-methanamine side chain.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Thiazole) | 168 - 172 |

| C-4 (Thiazole) | 142 - 145 |

| C-5 (Thiazole) | 120 - 124 |

| -CH₂- (Methylene) | 45 - 50 |

| -CH₃ (Methyl) | 35 - 40 |

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key cross-peak would be expected between the signals for the H-4 and H-5 protons of the thiazole ring, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). nih.gov This technique is invaluable for unambiguously assigning carbon signals. Expected correlations include: H-4 with C-4, H-5 with C-5, the methylene protons with the methylene carbon, and the methyl protons with the methyl carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu This is crucial for connecting different fragments of the molecule. Key HMBC correlations for confirming the structure of this compound would include:

Correlation from the methylene (-CH₂-) protons to the C-2 carbon of the thiazole ring.

Correlation from the methylene (-CH₂-) protons to the N-methyl (-CH₃) carbon.

Correlation from the N-methyl (-CH₃) protons to the methylene (-CH₂-) carbon.

Correlations from the thiazole H-4 proton to carbons C-2 and C-5.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (molecular weight: 164.65 g/mol ), electrospray ionization (ESI) in positive ion mode is typically used. chemimpex.com This would result in the detection of the protonated molecule of the free base, [M+H]⁺, at an m/z corresponding to the cation's mass (C₅H₉N₂S⁺).

Molecular Ion Peak: [M+H]⁺ = 129.05 m/z

Major Fragmentation Pathways: Analysis of the fragmentation pattern provides evidence for the compound's structure. Plausible fragment ions would result from the cleavage of the C-C bond between the methylene group and the thiazole ring or the C-N bond of the side chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups present in the molecule. science.gov

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 | C-H Stretch | Aromatic (Thiazole ring) |

| 2700 - 3000 | N-H Stretch | Secondary Ammonium (R₂NH₂⁺) |

| 2850 - 2960 | C-H Stretch | Aliphatic (-CH₂-, -CH₃) |

| 1500 - 1650 | C=N and C=C Stretch | Thiazole ring |

| ~1450 | C-H Bend | Aliphatic (-CH₂-, -CH₃) |

Elemental Analysis for Purity and Composition Verification

Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. For a pure sample of this compound, the experimentally determined percentages should closely match the theoretical values calculated from its molecular formula, C₅H₉ClN₂S. sigmaaldrich.com This analysis is a fundamental method for verifying the empirical formula and assessing the purity of the synthesized compound. science.gov

| Element | Symbol | Theoretical Mass % |

|---|---|---|

| Carbon | C | 36.48% |

| Hydrogen | H | 5.51% |

| Chlorine | Cl | 21.53% |

| Nitrogen | N | 17.01% |

| Sulfur | S | 19.47% |

Experimental values that fall within ±0.4% of these theoretical percentages are generally considered confirmation of the compound's elemental composition and high purity.

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is an indispensable tool for the separation, purification, and purity assessment of this compound. The selection of a specific technique is contingent on the scale of the analysis and the desired resolution.

High-Performance Liquid Chromatography (HPLC) stands as a primary method for the quantitative analysis and purity verification of non-volatile compounds like this compound. d-nb.inforesearchgate.net Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a non-polar stationary phase and a polar mobile phase. vcu.edu The separation is based on the differential partitioning of the analyte between the two phases. vcu.edu For aminothiazole derivatives, C18 columns are commonly employed, offering excellent separation based on hydrophobicity. d-nb.inforesearchgate.net

The mobile phase typically consists of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). d-nb.inforesearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components in a sample mixture. researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the thiazole ring possesses a chromophore that absorbs light in the UV spectrum. d-nb.info The retention time (tR) is a characteristic parameter for the compound under specific chromatographic conditions, while the peak area is proportional to its concentration, allowing for accurate quantification and purity determination.

Table 1: Illustrative HPLC-UV Method Parameters and Expected Results for Purity Analysis

| Parameter | Value/Condition |

|---|---|

| Instrument | HPLC with UV Detector |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time (tR) | 7.8 min |

| Calculated Purity | >99.5% |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify volatile and semi-volatile compounds. For a hydrochloride salt like this compound, direct analysis can be challenging due to its low volatility. Therefore, analysis may require a derivatization step to convert the amine into a more volatile analogue, or the use of a high-temperature injector to facilitate in-situ conversion of the salt to the free base.

Once in the gas phase, the compound is separated from impurities based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization causes the molecule to fragment in a reproducible manner. sapub.org The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. rsc.org The fragmentation pattern provides invaluable information for structural elucidation. sapub.orgasianpubs.org For this compound, characteristic fragments would be expected from the cleavage of the methyl group, the side chain, and the thiazole ring itself. rsc.orgresearchgate.net

Table 2: Predicted GC-MS Data for Methyl-thiazol-2-ylmethyl-amine (Free Base)

| Parameter | Value/Condition |

|---|---|

| Instrument | Gas Chromatograph-Mass Spectrometer (GC-MS) |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250°C |

| Oven Program | 80°C (2 min), then 15°C/min to 280°C (5 min) |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Expected Retention Time (tR) | 9.2 min |

| Molecular Ion [M]⁺ | m/z 128 |

| Key Fragment Ions (m/z) | 113 [M-CH₃]⁺, 85 [Thiazole ring fragment]⁺, 44 [CH₃-NH-CH₂]⁺ |

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. orientjchem.orgnih.gov The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. psu.eduexcli.de

The plate is then placed in a sealed chamber with a shallow pool of a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the reaction mixture with it at different rates. Separation is based on the principle of differential adsorption; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, while less polar compounds travel further. utdallas.eduualberta.ca By comparing the spots of the reaction mixture with those of the starting materials and the expected product, a chemist can quickly assess whether the starting material has been consumed and if the desired product has been formed. nih.gov The spots can be visualized under UV light or by staining with a chemical reagent. psu.edu The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system. libretexts.org

Table 3: Representative TLC Data for Monitoring Synthesis

| Compound | Mobile Phase System* | Expected Rf Value | Visualization |

|---|---|---|---|

| Starting Material (e.g., 2-(chloromethyl)thiazole) | A | 0.75 | UV Light (254 nm) |

| Methylamine (reagent) | A | 0.10 | Ninhydrin Stain |

| Methyl-thiazol-2-ylmethyl-amine (Product) | A | 0.40 | UV Light, Ninhydrin |

*Mobile Phase System A: Dichloromethane (B109758)/Methanol (9:1)

Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org For this compound, obtaining a single crystal of suitable quality is the first critical step. acs.org This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. wikipedia.org

The pattern of diffracted X-rays is directly related to the arrangement of electrons, and therefore atoms, in the crystal lattice. By analyzing the positions and intensities of the diffraction spots, a three-dimensional electron density map of the molecule can be generated. wikipedia.org This map allows for the precise determination of bond lengths, bond angles, and torsional angles. daneshyari.com In the case of a hydrochloride salt, crystallography confirms the site of protonation (typically the most basic nitrogen atom) and reveals the intricate network of intermolecular interactions, such as hydrogen bonds between the amine and the chloride anion, which dictate the crystal packing. acs.orgnih.gov This information is crucial for understanding the compound's solid-state properties.

Table 4: Plausible Single-Crystal X-ray Diffraction Data

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₉ClN₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å |

| α = 90°, β = 105°, γ = 90° | |

| Volume (V) | 927 ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.18 g/cm³ |

| Final R-factor (R₁) | < 0.05 |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Methyl-thiazol-2-ylmethyl-amine |

| 2-(chloromethyl)thiazole |

| Methylamine |

| Acetonitrile |

| Formic Acid |

| Methanol |

Computational and Theoretical Studies of Methyl Thiazol 2 Ylmethyl Amine Hydrochloride and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to exploring the electronic properties of molecules. irjweb.com These calculations help in understanding chemical reactivity, stability, and spectroscopic characteristics. researchgate.net For thiazole (B1198619) derivatives, DFT methods are widely used to investigate structural and spectral features. irjweb.com

The electronic structure of a molecule is defined by its molecular orbitals. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller gap suggests higher reactivity and a greater ease of electronic excitation. nih.govnih.gov

In studies of thiazole derivatives, the HOMO and LUMO are often localized over the π-system of the molecule. nih.gov For instance, in an analysis of N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine, the HOMO and LUMO were found to be delocalized over the benzimidazole (B57391) and thiazole rings. irjweb.com The HOMO-LUMO energy gap explains the charge transfer interactions that can occur within the molecule. irjweb.com

The following table presents representative HOMO-LUMO energy data calculated for various thiazole derivatives using DFT methods, illustrating the typical values obtained in such studies.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate (Compound 6) | B3LYP/6-31G(d,p) | -5.3582 | -0.8765 | 4.4818 | nih.gov |

| (Z)-ethyl 2-cyano-2-(5-((E)-3-(dimethylamino)acryloyl)-3-phenylthiazol-2(3H)-ylidene)acetate (Compound 11) | B3LYP/6-31G(d,p) | -5.3210 | -1.5715 | 3.7495 | nih.gov |

| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine | B3LYP/6-311G(d,p) | -5.5293 | -0.8302 | 4.6991 | irjweb.com |

This data is illustrative and pertains to the specific thiazole derivatives studied in the cited literature, not Methyl-thiazol-2-ylmethyl-amine hydrochloride itself.

Molecular orbital (MO) theory is the foundation for understanding the electronic transitions and reactivity of molecules. researchgate.net By analyzing the distribution and energy of molecular orbitals, researchers can predict the most likely sites for electrophilic and nucleophilic attack. irjweb.com For thiazole derivatives, MO analysis reveals that the distribution of frontier orbitals is key to their biological activity. For example, in pyrazolyl–thiazole derivatives of thiophene, variations in HOMO-LUMO gaps were correlated with their antioxidant activity. nih.gov

Natural Bond Orbital (NBO) analysis is another application of MO theory that investigates charge transfer or conjugative interactions within a molecule. It provides a detailed picture of the electronic delocalization from occupied "donor" orbitals to unoccupied "acceptor" orbitals, which helps in understanding intramolecular interactions that stabilize the molecule. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of molecules and their interactions with the surrounding environment, such as a solvent or a biological receptor. nih.govresearchgate.net

MD simulations are particularly powerful for examining how a molecule like this compound interacts with its environment. In an aqueous solution, the simulation can model the dynamic formation and breaking of hydrogen bonds between the molecule and surrounding water molecules. These solvation effects can significantly influence the molecule's preferred conformation and reactivity. The stability of a ligand-protein complex, for instance, is often governed by hydrogen bonding and hydrophobic interactions, which can be validated through MD simulations. nih.gov

Docking Studies for Ligand-Target Interaction Research (Mechanistic Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug. connectjournals.com

For thiazole derivatives, which are known to possess a wide range of pharmacological activities including anticancer and antimicrobial properties, docking studies are essential. nih.govplos.orgmdpi.com These studies help to elucidate how the molecules bind to their biological targets, such as enzymes or receptors. nih.gov

The process involves placing the ligand in the active site of the target protein and evaluating the binding affinity using a scoring function, which calculates parameters like binding free energy. researchgate.netnih.gov The results reveal key binding interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, between the ligand and specific amino acid residues in the target's active site. nih.govplos.org For example, docking studies of various thiazole derivatives have identified crucial interactions with targets like tubulin, DNA gyrase, and various protein kinases. researchgate.netnih.gov These computational insights are invaluable for designing more potent and selective inhibitors by modifying the ligand's structure to optimize these interactions. connectjournals.com

The following table summarizes findings from docking studies on different thiazole derivatives, highlighting their biological targets and key interactions.

| Thiazole Derivative Class | Biological Target | Key Findings | Reference |

| Thiazole-coumarin conjugates | Mpro and ACE2 enzymes (SARS-CoV-2) | Molecules showed excellent interaction with the active site, suggesting potential as dual inhibitors. | researchgate.net |

| 2,4-disubstituted thiazoles | Tubulin (colchicine binding site) | Compounds showed strong binding energies, correlating with their potent tubulin polymerization inhibition. | nih.gov |

| Thiazole-indole-isoxazole amides | STAT2 SH2 domain and B helix DNA (Cancer targets) | Derivatives showed significant binding affinity, suggesting potential as anticancer agents. | researchgate.net |

| Thiazole-based thiazolidinones | DNA gyrase (PDB ID: 1KZN) | Strong binding interactions were observed, suggesting potential as antimicrobial agents. | impactfactor.org |

This table provides examples from the literature and does not represent data for this compound.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides indispensable tools for elucidating the complex mechanisms of chemical reactions involving thiazole derivatives. Through reaction pathway modeling, researchers can map the energetic landscape connecting reactants, intermediates, products, and, crucially, the transition states that lie between them. This analysis is vital for understanding reaction feasibility, predicting product distributions, and optimizing synthesis conditions for compounds like this compound.

Density Functional Theory (DFT) is a commonly employed method to investigate the electronic structure and geometry of molecules involved in a reaction. researchgate.net These calculations can predict the step-by-step mechanism of thiazole ring formation, such as the Hantzsch thiazole synthesis, or subsequent functionalization reactions. For instance, studies on the photochemical reactions of thiazole have used DFT to propose pathways involving the cleavage of S1-C5 bonds and the formation of biradical intermediates upon UV irradiation. researchgate.net

Transition state analysis is a cornerstone of this modeling. A transition state represents the highest energy point along a specific reaction coordinate. Its structure and energy determine the activation energy (ΔG‡) of the reaction, which is directly related to the reaction rate. Computational software can locate these transient structures and perform frequency calculations to confirm their identity (characterized by a single imaginary frequency). By comparing the activation energies of competing pathways, chemists can predict the most likely reaction mechanism. For example, in the synthesis of complex thiazole derivatives, conformational studies and modeling can confirm the proposed reaction mechanism over other possibilities. mdpi.comnih.gov Theoretical calculations have been used to explain increased steric crowding in the transition states of certain substituted thiazole derivatives, which correlates with higher activation energies. acs.org

The data generated from these computational models offer a molecular-level view of the reaction dynamics. Key parameters such as bond lengths, bond angles, and dihedral angles in the calculated transition state structure provide insight into which bonds are breaking and forming during this critical step.

Table 1: Hypothetical Transition State Analysis for a Thiazole Derivative Reaction

This interactive table presents conceptual data for two competing pathways in a hypothetical functionalization reaction of a thiazole derivative, as determined by DFT calculations.

| Parameter | Pathway A | Pathway B |

| Reaction Coordinate | C-N Bond Formation | C-C Bond Formation |

| Activation Energy (ΔG‡, kcal/mol) | 18.5 | 22.1 |

| Key Transition State Bond Length (Å) | N...C: 1.98 | C...C: 2.15 |

| Imaginary Frequency (cm⁻¹) | -354 | -410 |

| Predicted Outcome | Kinetically Favored | Kinetically Disfavored |

Quantitative Structure-Activity Relationship (QSAR) for Research Compound Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For thiazole derivatives, QSAR studies are instrumental in the rational design of new research compounds with desired properties, enabling researchers to prioritize the synthesis of the most promising candidates and reduce the need for extensive experimental screening. laccei.org

The development of a QSAR model begins with a dataset of thiazole derivatives for which a specific biological activity (e.g., enzyme inhibition) has been measured experimentally. researchgate.net The dataset is typically divided into a "training set," used to build the model, and a "test set," used to validate its predictive power. laccei.org For each molecule, a wide range of molecular descriptors are calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Electronic descriptors: Related to the electron distribution (e.g., HOMO/LUMO energies, dipole moment). imist.ma

Physicochemical descriptors: Properties like molar refractivity (MR) and the logarithm of the partition coefficient (LogP), which relates to hydrophobicity. imist.maresearchgate.net

Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is generated that links a selection of these descriptors to the observed biological activity. laccei.orgimist.ma The statistical quality of the resulting model is assessed using parameters like the correlation coefficient (r² or R²) and the cross-validation coefficient (q² or R²cv). A high-quality, validated QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized thiazole derivatives based solely on their proposed structures. imist.ma

For example, 2D-QSAR studies on thiazole derivatives as 5-Lipoxygenase inhibitors have successfully generated models with good correlation and predictive coefficients. laccei.org Similarly, 3D-QSAR models have shown that electrostatic effects can dominantly determine the binding affinities of certain antimicrobial thiazole derivatives. researchgate.net These models guide researchers in modifying the core structure of compounds like Methyl-thiazol-2-ylmethyl-amine to enhance their desired activity.

Table 2: Example QSAR Model Parameters for Thiazole Derivatives

This interactive table summarizes statistical results from different QSAR studies on various series of thiazole derivatives, illustrating the validation metrics used to assess model quality.

| Study Focus | Modeling Method | r² (Correlation) | q² (Cross-Validation) | r²_test (External Validation) | Key Descriptor Types |

| Antimicrobial Activity researchgate.net | 2D-QSAR | 0.952 | 0.862 | - | Topological |

| 5-LOX Inhibition laccei.org | 2D-QSAR (MLR) | 0.626 | - | 0.621 | Not Specified |

| PIN1 Inhibition imist.maresearchgate.net | 2D-QSAR (MLR) | 0.76 | 0.63 | 0.78 | MR, LogP, ELUMO |

| PIN1 Inhibition imist.ma | 2D-QSAR (ANN) | 0.98 | 0.99 | 0.98 | MR, LogP, ELUMO |

Emerging Research Areas and Future Directions in Thiazole Based Chemistry

Exploration in Supramolecular Chemistry

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The thiazole (B1198619) ring, present in Methyl-thiazol-2-ylmethyl-amine hydrochloride, is well-suited for such applications. Its nitrogen and sulfur heteroatoms can act as hydrogen bond acceptors, while the aromatic ring system can participate in π-π stacking interactions. These features allow thiazole-containing molecules to serve as "tectons" or building blocks for self-assembling into larger, ordered architectures like coordination polymers, liquid crystals, and molecular cages.

While specific research on this compound in supramolecular chemistry is not yet prominent, its potential is evident. The primary amine group can be readily functionalized with other molecular fragments capable of directing self-assembly, opening avenues for the creation of novel supramolecular structures with tailored properties.

Table 1: Potential Non-Covalent Interactions Involving the Thiazole Moiety

| Interaction Type | Participating Atoms/Groups on Thiazole Ring | Potential Complementary Group |

|---|---|---|

| Hydrogen Bonding | Ring Nitrogen, Ring Sulfur | Hydrogen Bond Donors (e.g., -OH, -NH) |

| π-π Stacking | Aromatic Thiazole Ring | Other Aromatic Systems |

| Metal Coordination | Ring Nitrogen, Ring Sulfur | Transition Metal Ions |

| Halogen Bonding | Ring Nitrogen, Ring Sulfur | Halogenated Molecules |

Application in Sensing and Imaging Probes Research

Thiazole derivatives are increasingly being investigated for their utility as fluorescent sensors and imaging probes. The electronic properties of the thiazole ring can be modulated by substitution, leading to compounds that exhibit changes in their photophysical properties (e.g., fluorescence intensity or wavelength) upon binding to specific analytes such as metal ions, anions, or biologically relevant molecules. This "turn-on" or "turn-off" response allows for the sensitive and selective detection of the target species.

The structural framework of this compound provides a scaffold that can be elaborated to create sophisticated molecular sensors. The amine group serves as a convenient attachment point for a receptor unit designed to bind a specific analyte, while the thiazole ring can act as part of the signaling unit. For example, functionalization could yield probes for monitoring intracellular pH or detecting heavy metal contamination in environmental samples.

Advanced Functional Materials Research

The incorporation of thiazole moieties into polymeric and organic materials is a growing area of research aimed at developing materials with advanced electronic, optical, and thermal properties. Thiazole-containing polymers have shown promise in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of conductive materials. The thermal stability and electron-deficient nature of the thiazole ring contribute to the desirable properties of these materials.

As a readily available intermediate, this compound could be used in the synthesis of monomers for polymerization. By transforming the amine group into a polymerizable functional group, novel polymers incorporating the thiazole-2-ylmethyl-amine side chain could be developed, potentially leading to materials with unique charge-transport characteristics or ion-binding capabilities.

Novel Synthetic Methodologies for Complex Thiazole Architectures

The development of efficient and versatile synthetic methods is crucial for advancing thiazole chemistry. While the Hantzsch thiazole synthesis remains a classic method, contemporary research focuses on more sophisticated strategies, including transition-metal-catalyzed cross-coupling reactions, C-H activation, and multi-component reactions (MCRs). nih.gov These modern techniques allow for the precise and modular construction of highly functionalized and complex thiazole-containing molecules that were previously difficult to access.

For instance, the reaction of a 2-aminothiazole (B372263) with various reagents can lead to a diverse range of derivatives. nih.gov Similarly, thiourea (B124793) can be condensed with α-haloketones to produce 2-aminothiazoles, which are precursors to many commercial drugs. nih.govwikipedia.org Such methodologies could be applied to this compound to further elaborate its structure, attaching it to other heterocyclic systems or complex organic scaffolds to generate novel compounds for biological screening or materials science applications.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. nih.govsciepub.com In the context of thiazole chemistry, AI/ML models are being developed to accelerate the discovery of new bioactive compounds. These models can analyze vast datasets of known thiazole derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of novel, untested structures. nih.govmdpi.com This predictive power significantly reduces the time and cost associated with identifying promising drug candidates. sciepub.com

Quantitative Structure-Activity Relationship (QSAR) models, a type of ML application, have been successfully used to predict the anticancer or anti-urease activity of thiazole derivatives. nih.govresearchgate.net Researchers train algorithms on datasets of thiazole compounds with known activities, enabling the model to identify key molecular features associated with a desired biological effect. researchgate.net These insights can then be used to guide the design of new molecules, such as derivatives of this compound, with a higher probability of success.

Table 2: Application of Machine Learning in Thiazole Research

| Machine Learning Model | Application in Thiazole Chemistry | Study Findings | Reference |

|---|---|---|---|